(R)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride
Description
(R)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride is a chiral β-amino acid derivative featuring a furan-2-yl substituent. Its molecular formula is C₇H₁₀ClNO₃ (including the hydrochloride moiety), with a molecular weight of 191.45 g/mol (calculated). The compound is characterized by:
- Stereochemistry: The (R)-configuration at the β-carbon ensures enantioselective interactions in biological systems .
- Structural Features: The furan ring provides moderate electron-richness and planar geometry, distinguishing it from phenyl or pyridinyl analogs .
- Purity: Commercial samples typically achieve ≥95% purity, as noted in catalog listings .
Properties
IUPAC Name |
(3R)-3-amino-3-(furan-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQPNOKUHDOIBK-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride typically involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method allows for the efficient production of the desired compound with high purity.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes several significant chemical reactions due to its functional groups, primarily the amino and carboxylic acid groups. The main types of reactions include:
2.1 Oxidation Reactions
The furan ring can be oxidized to form various oxygenated derivatives, such as furanones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
2.2 Reduction Reactions
Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
2.3 Substitution Reactions
The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives. Reagents like acyl chlorides and alkyl halides are commonly used under acidic or basic conditions.
Reaction Mechanisms and Conditions
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, CrO₃ | Aqueous or organic solvent | Furanones and other oxygenated furans |
| Reduction | Lithium aluminum hydride, NaBH₄ | Anhydrous conditions | Tetrahydrofuran derivatives |
| Substitution | Acyl chlorides, alkyl halides | Acidic or basic conditions | Amides, esters, and substituted amino acids |
Research Findings on Reactions
Recent studies have explored the reactivity of (R)-3-amino-3-(furan-2-yl)propanoic acid hydrochloride in various contexts:
4.1 Hydroarylation Reactions
Research indicates that 3-(furan-2-yl)propenoic acids can undergo hydroarylation in the presence of Brønsted superacids like triflic acid (TfOH). This reaction produces 3-aryl-3-(furan-2-yl)propenoic acid derivatives, which exhibit significant antimicrobial activity against pathogens such as Candida albicans and Escherichia coli .
4.2 Electrophilic Activation
The compound's electrophilic properties have been studied using Density Functional Theory (DFT), showing that dications generated during reactions are key reactive intermediates . These intermediates have been shown to possess substantial electrophilicity, facilitating further reactions.
Scientific Research Applications
Neuroprotective Effects
Preliminary studies indicate that (R)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride may exhibit neuroprotective effects, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's structural similarity to neurotransmitters implies that it may modulate neurotransmitter receptors, influencing synaptic transmission and plasticity .
Antimicrobial Properties
Research has shown that derivatives of furan-containing compounds demonstrate significant antimicrobial activity. For example, hydroarylation products derived from this compound exhibited effective inhibition against pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations as low as 64 µg/mL . This opens avenues for its use in developing new antibacterial agents.
Case Studies
- Neuropharmacological Research : A study investigated the effects of this compound on neuronal cell cultures. The findings suggested that the compound could protect neurons from oxidative stress-induced apoptosis, providing a basis for further exploration in neurodegenerative disease models.
- Antimicrobial Testing : In another research effort, various derivatives were synthesized and tested against common bacterial strains. Results indicated that certain modifications to the furan structure enhanced antimicrobial efficacy, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and amino acid backbone allow it to participate in various biochemical reactions, influencing pathways related to hormone secretion, energy metabolism, and nervous system function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic/Heteroaromatic Ring
Fluorinated Phenyl Derivatives
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid (CAS 325-89-3) Molecular Formula: C₉H₉FNO₂ Molecular Weight: 182.17 g/mol Key Differences: The 3-fluorophenyl group enhances metabolic stability and lipophilicity compared to the furan analog. Fluorine’s electronegativity may improve binding affinity in hydrophobic pockets .
3-Amino-3-(4-fluorophenyl)propionic acid (CAS 1810070-00-8) Similarity Score: 0.98 (vs.
Pyridinyl and Chlorinated Analogs
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS 70702-47-5) Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol Key Differences: The pyridine ring introduces a basic nitrogen, enabling hydrogen bonding and increased water solubility. This contrasts with the furan’s oxygen-centric heterocycle .
(3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride Features: The chlorine atom on the pyridine ring enhances steric bulk and may influence toxicity profiles. Chlorination typically increases persistence in biological systems .
Hydroxyphenyl and Methyl-Substituted Derivatives
(R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride (CAS 73025-69-1) Molecular Formula: C₉H₁₂ClNO₃ Molecular Weight: 217.65 g/mol Key Differences: The hydroxyl group improves hydrophilicity but reduces membrane permeability compared to the furan analog .
Chain Length and Functional Group Modifications
(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride (CAS 19883-57-9) Similarity Score: 0.87 Key Differences: The extended carbon chain (butanoic vs. propanoic acid) introduces conformational flexibility, which may alter binding kinetics in enzyme-active sites .
Stereochemical Comparisons
(S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride Enantiomeric Impact: The (S)-configuration may exhibit divergent biological activity, such as reduced efficacy or off-target effects, highlighting the importance of stereochemical purity in therapeutic applications .
Biological Activity
(R)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride, a compound characterized by its unique furan ring structure and amino acid backbone, has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 191.61 g/mol
- Structure : Contains an amino group and a furan moiety, enhancing its solubility and reactivity.
Preliminary studies suggest that this compound may function as a neurotransmitter modulator . Its structural similarity to amino acids involved in neurotransmission indicates potential interactions with central nervous system receptors. The compound's unique furan ring may also contribute to its pharmacological properties by influencing synaptic transmission and plasticity.
Biological Activities
- Neuroprotective Effects : Initial studies indicate that this compound may possess neuroprotective properties, making it a candidate for therapeutic applications in neurological disorders.
- Antimicrobial Properties : Research is ongoing to explore its antimicrobial effects, although specific results are yet to be published.
- Potential as a Therapeutic Agent : Due to its structural characteristics, there is interest in evaluating this compound's effectiveness in treating various conditions.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Neurotransmitter Modulation : Studies have shown that compounds structurally related to (R)-3-Amino-3-(furan-2-yl)propanoic acid can modulate neurotransmitter systems, suggesting similar potential for this compound .
- Neuroprotective Studies : A study highlighted the neuroprotective effects of related compounds in models of neurodegeneration, indicating that (R)-3-Amino-3-(furan-2-yl)propanoic acid could yield similar results .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminobutanoic Acid | Aliphatic amine structure | Acts as an inhibitory neurotransmitter (GABA) |
| 5-Hydroxytryptophan | Indole ring structure | Precursor to serotonin; involved in mood regulation |
| 2-Aminobutyric Acid | Shorter carbon chain | Role in metabolic pathways; less neuroactive |
The uniqueness of (R)-3-Amino-3-(furan-2-yl)propanoic acid lies in its combination of the furan ring with an amino acid structure, which may provide distinct pharmacological properties not found in other similar compounds .
Future Directions
Further investigations are essential to clarify the mechanisms underlying the biological activities of this compound. Detailed studies focusing on its interactions with specific molecular targets and pathways will be crucial for understanding its therapeutic potential.
Q & A
Q. What synthetic methodologies are recommended for preparing (R)-3-amino-3-(furan-2-yl)propanoic acid hydrochloride?
A common approach involves:
Protection of the amine group : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amino group during synthesis .
Coupling reactions : Employ coupling reagents like HATU or EDC to attach the furan-2-yl moiety to the propanoic acid backbone .
Deprotection and salt formation : Remove the protecting group under acidic conditions (e.g., trifluoroacetic acid) and treat with hydrochloric acid to form the hydrochloride salt .
Purification : Use recrystallization or chromatography (e.g., reverse-phase HPLC) to isolate the enantiomerically pure product.
Q. Key considerations :
- Ensure stereochemical integrity by using chiral starting materials or catalysts.
- Monitor reaction progress with TLC or LC-MS to avoid side reactions.
Q. How can researchers characterize the purity and stereochemistry of this compound?
Analytical methods include :
- Chiral HPLC : To confirm enantiomeric purity using chiral stationary phases (e.g., cellulose- or amylose-based columns) .
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., CHClNO) .
- X-ray crystallography : For definitive stereochemical assignment if single crystals are obtainable .
Q. How can the stability of this compound be evaluated under physiological conditions?
Methodological steps :
pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation products via LC-MS .
Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures .
Light sensitivity : Expose the compound to UV-Vis light and monitor structural changes using FT-IR or NMR .
Q. Critical findings :
- The hydrochloride salt form enhances aqueous stability compared to the free base.
- Degradation pathways may involve furan ring oxidation or decarboxylation under acidic conditions.
Q. What strategies address contradictions in reported biological activity data for this compound?
Common issues and solutions :
- Purity discrepancies : Cross-validate purity using orthogonal methods (e.g., HPLC + NMR) to rule out impurities affecting bioactivity .
- Stereochemical variability : Ensure enantiomeric purity, as even minor S-enantiomer contamination can skew receptor-binding assays .
- Assay conditions : Standardize buffer composition (e.g., ion strength, pH) and cell lines to minimize variability in enzyme inhibition studies .
Case study : Inconsistent IC values in kinase inhibition assays may arise from differences in ATP concentrations or incubation times.
Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Experimental design :
Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict binding modes to target proteins .
Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) and affinity (K) .
Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
In vitro assays :
- Enzymatic inhibition assays (e.g., fluorescence-based readouts).
- Cell-based assays using reporter gene systems to assess downstream effects.
Example application : This compound’s structural similarity to phenylalanine derivatives suggests potential as a substrate analog for aminoacyl-tRNA synthetases .
Q. What advanced techniques are used to resolve challenges in scaling up synthesis?
Scale-up considerations :
- Flow chemistry : Improve reaction control and reduce racemization during coupling steps .
- Crystallization optimization : Use polymorph screening to identify stable crystal forms for large-scale purification .
- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring .
Key challenge : Maintaining enantiomeric excess (>99%) during Boc deprotection requires precise control of acid concentration and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
